1,2-bis(phenoxymethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBMEAENZGSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074891 | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10403-74-4 | |
| Record name | 1,2-Bis(phenoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10403-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(phenoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1,2 Bis Phenoxymethyl Benzene
Classical and Contemporary Synthetic Routes
The formation of the ether linkages in 1,2-bis(phenoxymethyl)benzene is typically achieved through well-established etherification reactions. These methods include classical approaches like the Williamson ether synthesis and more modern techniques that leverage microwave technology to enhance reaction efficiency.
Etherification Reactions
Etherification remains the most direct and widely utilized strategy for constructing the C-O-C bonds in this compound. These reactions can be broadly categorized by the nature of the starting materials.
One potential pathway to this compound involves the direct etherification of a benzylic diol, benzene-1,2-dimethanol, with phenol (B47542). While direct acid-catalyzed condensation of alcohols can lead to ether formation, this method risks self-condensation of the alcohol. wikipedia.org A more controlled approach involves the use of catalysts that facilitate the etherification of benzylic alcohols. For instance, iron(III) chloride has been demonstrated as an effective catalyst for the symmetrical and nonsymmetrical etherification of various benzylic alcohols. acs.org In a typical procedure, the benzylic alcohol is reacted with another alcohol in the presence of a catalytic amount of iron(III) chloride in a suitable solvent, such as propylene (B89431) carbonate, often with heating to drive the reaction to completion. acs.org This methodology could plausibly be adapted for the reaction between benzene-1,2-dimethanol and phenol to yield the target compound.
The most common and versatile method for synthesizing aryl alkyl ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this route employs an alkali phenoxide, such as sodium phenoxide, as the nucleophile and a halogenated precursor like 1,2-bis(bromomethyl)benzene (B41939) or 1,2-bis(chloromethyl)benzene (B189654) as the electrophile.
The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the SN2 mechanism. The phenoxide is first generated by treating phenol with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by the addition of the dihalide. ias.ac.in The synthesis of a structurally similar compound, 1,2-dimethyl-4,5-bis(phenoxymethyl)benzene (B14182325), has been reported via the reaction of 4,5-bis(chloromethyl)-o-xylene with sodium phenoxide in dry ethanol, achieving a 70% yield after refluxing for 8 hours. researchgate.net This demonstrates the efficacy of the Williamson ether synthesis for this class of compounds.
Phase-transfer catalysis (PTC) can also be employed to enhance the reaction rate and efficiency, particularly when dealing with reactants in immiscible phases. iosrphr.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide. researchgate.netnih.gov
| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent | Conditions | Product |
| Phenol | 1,2-bis(bromomethyl)benzene | NaOH or KOH | Acetone, DMF, or Ethanol | Heating/Reflux | This compound |
| Phenol | 1,2-bis(chloromethyl)benzene | NaOH or KOH / Phase-Transfer Catalyst | Biphasic system (e.g., Toluene/Water) | Stirring at elevated temperature | This compound |
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. researchgate.net The Williamson ether synthesis is particularly amenable to microwave heating, which can significantly reduce reaction times from hours to minutes. researchgate.netsacredheart.edu
This "green chemistry" approach can be applied to the synthesis of this compound from phenol and 1,2-bis(halomethyl)benzene. Reactions can be performed using a base like potassium carbonate, sometimes supported on a solid matrix, and can even proceed under solvent-free conditions. researchgate.net The combination of microwave irradiation and ultrasound has also been shown to be an efficient method for conducting Williamson ether synthesis without the need for phase-transfer catalysts. rsc.orgresearchgate.net This technique enhances mixing and heating, leading to rapid and efficient ether formation. rsc.org
| Reactant A | Reactant B | Conditions | Advantages |
| Phenol | 1,2-bis(bromomethyl)benzene | Microwave irradiation (e.g., 300W), Base (e.g., K₂CO₃), optional solvent or solvent-free | Rapid reaction times, high yields, environmentally friendly |
| Phenol | 1,2-bis(bromomethyl)benzene | Combined Microwave and Ultrasound, Base (e.g., NaOH), aqueous system | Eliminates need for phase-transfer catalysts, green solvent (water) |
Specific Precursor-Based Syntheses (e.g., from 1,2-bis(hydroxymethyl)benzene)
As detailed in section 2.1.1.1, the synthesis of this compound can originate from 1,2-bis(hydroxymethyl)benzene, which is also known as benzene-1,2-dimethanol. This precursor, a difunctional benzylic alcohol, requires a method that favors etherification over other potential side reactions like self-condensation or oxidation. The iron(III) chloride-catalyzed etherification of benzylic alcohols presents a viable, selective method for this transformation, offering a direct route from the diol to the desired diether. acs.org
Advanced Photochemical Reactions and Mechanistic Studies
While specific photochemical studies on this compound are not widely reported, the reactivity of its constituent benzyl (B1604629) ether moieties provides a strong basis for predicting its behavior under photochemical conditions. Benzyl ethers are known to undergo cleavage through photooxidative pathways. mpg.deorganic-chemistry.org
Visible-light-mediated debenzylation has been developed as a mild method for cleaving benzyl ethers, overcoming the limitations of harsh traditional methods like catalytic hydrogenolysis. mpg.de This process often utilizes a photocatalyst and an oxidant. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used as a catalytic photooxidant to cleave benzyl ethers in the presence of light. mpg.deorganic-chemistry.org
The proposed mechanism for such a photooxidative cleavage involves several key steps:
Excitation : The photocatalyst (e.g., DDQ) absorbs light and is promoted to an electronically excited state.
Electron Transfer : The excited photocatalyst oxidizes the benzyl ether through a single-electron transfer (SET) process, generating a benzyl ether radical cation.
Proton Transfer/Hydrogen Atom Transfer (HAT) : The radical cation can then lose a proton from the benzylic carbon, or undergo a hydrogen atom transfer, to form a benzylic radical.
Further Oxidation and Hydrolysis : This radical is further oxidized to a cation, which is then trapped by a nucleophile (such as water present in the reaction mixture). The resulting hemiacetal is unstable and readily hydrolyzes to yield the deprotected alcohol (in this case, phenol) and a benzaldehyde (B42025) derivative. mpg.de
Excimer Laser Photolysis and o-Quinodimethane Generation
Excimer laser photolysis of this compound in solutions such as acetonitrile (B52724) has been demonstrated as an effective method for generating o-quinodimethane. acs.orgacs.org This transient species is a valuable intermediate in organic synthesis due to its high reactivity as a diene in cycloaddition reactions. acs.orgacs.org The generation process is initiated by high-energy laser pulses that induce the cleavage of the molecule.
The formation of o-quinodimethane from this compound through excimer laser photolysis is characterized as a two-photon process. acs.orgacs.org This means that the substrate molecule absorbs two photons from the high-intensity laser beam to reach the excited state necessary for the chemical transformation to occur. This non-linear absorption process is crucial for providing sufficient energy to break the chemical bonds required to form the reactive intermediate.
The efficiency and outcome of the photolysis can be influenced by the wavelength of the excimer laser used. Different gas mixtures in the laser produce distinct wavelengths, each carrying a different amount of energy per photon. The choice of laser can, therefore, be tailored to optimize the generation of o-quinodimethane. acs.org
| Laser | Wavelength (nm) | Gas Mixture |
| KrF | 248 | Krypton/Fluorine |
| XeCl | 308 | Xenon/Chlorine |
| XeF | 351 | Xenon/Fluorine |
This table summarizes the common excimer lasers and their respective wavelengths used in the photolysis of this compound and related compounds. acs.org
Homolytic Cleavage of C-O Bonds
The fundamental chemical transformation initiated by the two-photon absorption is the homolytic cleavage of the two carbon-oxygen (C-O) bonds linking the phenoxymethyl (B101242) groups to the central benzene (B151609) ring. In this process, each bond breaks symmetrically, with one electron from the bond pair returning to each of the resulting fragments. This bond scission is the key step that liberates the o-quinodimethane diradical and two phenoxy radicals.
Radical Formation and Subsequent Reactions
The homolytic cleavage of the C-O bonds results in the formation of radical species. The primary products are the o-quinodimethane intermediate and phenoxy radicals. o-Quinodimethane itself can be described as a diradicaloid species, which accounts for its high reactivity. chemrxiv.org While the desired subsequent reaction is typically a cycloaddition, other radical reactions can occur. These may include dimerization of the generated radicals or other secondary processes depending on the reaction conditions and the presence of other reactive species. chemrxiv.org
Cycloaddition Reactions with Dienophiles
Once generated, the o-quinodimethane intermediate readily undergoes [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with a variety of dienophiles. acs.orgnih.govnih.gov This reactivity provides a facile route to synthesize tetrahydronaphthalene and dihydronaphthalene derivatives. acs.org The reaction involves the formation of two new carbon-carbon bonds and a new six-membered ring fused to the existing benzene ring.
The table below details the cycloadducts formed from the reaction of in situ generated o-quinodimethane with various dienophiles. acs.orgacs.org
| Dienophile | Resulting Cycloadduct |
| Maleic anhydride | A tetrahydronaphthalene derivative |
| Dimethyl maleate | A tetrahydronaphthalene derivative |
| Dimethyl fumarate | A tetrahydronaphthalene derivative |
| Fumaronitrile | A tetrahydronaphthalene derivative |
| Dimethyl acetylenedicarboxylate | A dihydronaphthalene derivative |
This interactive table outlines the dienophiles successfully employed in cycloaddition reactions with o-quinodimethane generated from this compound. acs.orgacs.org
Transformations into Complex Derivatives
The primary application of the photochemical transformation of this compound is its conversion into more complex molecular structures. The cycloaddition reactions described above are a prime example of this, transforming a relatively simple aromatic ether into polycyclic tetrahydronaphthalene and dihydronaphthalene derivatives. acs.org These products serve as versatile scaffolds for the synthesis of a wide range of more complex molecules and natural products. scispace.com
Dicyanophenoxymethyl Derivatives and Tetramerization to Phthalocyanines
A significant application of this compound is its use as a starting material for the synthesis of binuclear phthalocyanines. This process begins with the preparation of 1,2-bis(3,4-dicyanophenoxymethyl)benzene. This derivative is synthesized through the reaction of 1,2-bis(hydroxymethyl)benzene with 4-nitrophthalodinitrile.
The subsequent and crucial step is the tetramerization of the resulting 1,2-bis(3,4-dicyanophenoxymethyl)benzene. This cyclotetramerization reaction, when carried out in the presence of a metal salt such as zinc acetate (B1210297) (Zn(OAc)₂·2H₂O), leads to the formation of a binuclear zinc phthalocyanine (B1677752). A notable feature of this resulting macrocycle is the presence of four o-phenylidene bridges. The efficiency of this reaction can be significantly improved by employing microwave heating, which has been shown to decrease the reaction time while increasing the yield of the desired phthalocyanine. nih.gov
Table 1: Synthesis of Binuclear Zinc Phthalocyanine
| Step | Reactants | Product | Key Features |
| 1 | 1,2-bis(hydroxymethyl)benzene, 4-nitrophthalodinitrile | 1,2-bis(3,4-dicyanophenoxymethyl)benzene | Formation of the phthalocyanine precursor. |
| 2 | 1,2-bis(3,4-dicyanophenoxymethyl)benzene, Zn(OAc)₂·2H₂O | Binuclear zinc phthalocyanine | Cyclotetramerization reaction. nih.gov |
Quinoxaline-Substituted Derivatives
The synthesis of quinoxaline-substituted derivatives of this compound can be achieved by modifying the phenoxy groups to incorporate the quinoxaline (B1680401) moiety. A general and effective method for this transformation involves a multi-step process.
Initially, the precursor phenoxy compound is functionalized to introduce an α-bromoketone group. This is typically achieved by first preparing 1,ω-bis((acetylphenoxy)acetamide)alkanes, which are then brominated using a reagent such as N-bromosuccinimide (NBS) to yield bis(2-bromoacetyl)phenoxy)acetamides. documentsdelivered.comrsc.org
These bis(α-bromoketones) then serve as the key intermediates for the construction of the quinoxaline rings. The reaction of these intermediates with o-phenylenediamine (B120857) derivatives in a suitable solvent like absolute ethanol, often in the presence of a base such as piperidine, at reflux temperature, leads to the formation of the corresponding bis((quinoxalin-2-yl)phenoxy)alkane derivatives in good yields. nih.gov This synthetic strategy provides a versatile route to a range of bis(quinoxaline) compounds linked through a phenoxy-containing backbone. nih.govdocumentsdelivered.com
Table 2: General Synthesis of Quinoxaline-Substituted Derivatives
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | 1,ω-bis((acetylphenoxy)acetamide)alkanes | N-bromosuccinimide (NBS) | bis(2-bromoacetyl)phenoxy)acetamides |
| 2 | bis(2-bromoacetyl)phenoxy)acetamides | o-phenylenediamine derivatives | bis((quinoxalin-2-yl)phenoxy)alkane derivatives |
Halogenated Phenoxymethylbenzene Analogues
The phenoxy groups within this compound can undergo electrophilic aromatic substitution reactions, such as halogenation, on the benzene rings of the phenoxymethyl moieties. The methoxy (B1213986) group (-OCH₃) in anisole (B1667542), a simple phenyl ether, is known to be an activating group, directing incoming electrophiles to the ortho and para positions. Phenylalkyl ethers, in general, undergo halogenation on the benzene ring. askfilo.com
For instance, the bromination of anisole with bromine in ethanoic acid can proceed even without a catalyst like iron(III) bromide, a testament to the activating nature of the alkoxy group. askfilo.com This principle can be extended to the more complex this compound.
The halogenation of this compound is expected to occur on the terminal phenyl rings of the phenoxymethyl groups. The reaction with halogens such as chlorine or bromine, typically in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), would lead to the substitution of hydrogen atoms on these rings. chemguide.co.ukuobabylon.edu.iq The specific isomers formed (ortho, para, or a mixture) would be influenced by the directing effects of the phenoxymethyl substituent and the reaction conditions employed.
Table 3: Halogenation of Phenoxymethylbenzene Analogues
| Reaction | Halogenating Agent | Catalyst (Typical) | Expected Product |
| Chlorination | Cl₂ | FeCl₃ | Chloro-substituted phenoxymethylbenzene |
| Bromination | Br₂ | FeBr₃ | Bromo-substituted phenoxymethylbenzene |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For 1,2-bis(phenoxymethyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive information about its distinct chemical environments.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the terminal phenyl rings typically appear in the downfield region, generally between 6.8 and 7.4 ppm. libretexts.orglibretexts.org The protons of the central benzene (B151609) ring are also found in this aromatic region but may show slightly different shifts due to the ortho-disubstitution pattern. A key diagnostic signal is the singlet corresponding to the methylene (B1212753) (-CH₂-) bridge protons. These benzylic protons are expected to resonate at approximately 5.1-5.2 ppm, influenced by the adjacent oxygen and benzene rings. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (C₆H₅) | 6.8 - 7.4 | Multiplet |
| Aromatic Protons (C₆H₄) | 7.2 - 7.5 | Multiplet |
Carbon-13 NMR (¹³C NMR) Analysis
In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings exhibit signals in the typical range of 110-160 ppm. libretexts.org The carbon atoms directly bonded to the ether oxygen (C-O) are expected around 158 ppm, while the other aromatic carbons appear between 120 and 130 ppm. The carbon of the methylene (-CH₂-) group is anticipated to produce a signal in the range of 65-70 ppm. The quaternary carbons of the central benzene ring to which the phenoxymethyl (B101242) groups are attached would appear around 135-137 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methylene Carbon (-CH₂-) | 65 - 70 |
| Aromatic Carbons (CH) | 115 - 130 |
| Aromatic Carbons (C-C) | 135 - 137 |
Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)
To complement experimental data, theoretical calculations are employed to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO or GIAO) method is a widely used quantum chemical approach for this purpose. researchgate.netresearchgate.net These calculations, often performed using Density Functional Theory (DFT) methods, can accurately forecast the ¹H and ¹³C chemical shifts for complex molecules like this compound. esisresearch.org By optimizing the molecular geometry and then applying the GIAO method, a theoretical spectrum is generated that can be compared with experimental findings to confirm structural assignments. researchgate.netresearchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays several characteristic absorption bands. Aromatic C-H stretching vibrations are observed in the region of 3030-3100 cm⁻¹. libretexts.org The asymmetric and symmetric stretching of the C-O-C ether linkage gives rise to strong, characteristic bands, typically found between 1260 cm⁻¹ and 1000 cm⁻¹. researchgate.net The in-plane C=C stretching vibrations of the benzene rings appear in the 1450-1600 cm⁻¹ region. spectroscopyonline.com Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are expected below 900 cm⁻¹. spectroscopyonline.com
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3030 - 3100 |
| Asymmetric C-O-C Stretch | ~ 1240 |
| Aromatic C=C Stretch | 1450 - 1600 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the symmetric vibrations are often more intense. The benzene ring breathing mode, a symmetric vibration, gives a strong and sharp signal around 1000 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations also appear prominently near 3060 cm⁻¹. researchgate.net The C=C stretching modes of the aromatic rings are observed in the 1580-1610 cm⁻¹ range and are typically strong in the Raman spectrum. researchgate.netscispace.com
Table 4: Key FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~ 3060 |
| Aromatic C=C Stretch | 1580 - 1610 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are primarily determined by the π-electron systems of its three aromatic rings. The UV-Vis spectrum of benzene, the fundamental chromophore in this molecule, displays three main absorption bands originating from π→π* transitions. spcmc.ac.in These are often referred to as the E1, E2, and B bands. spcmc.ac.in
E1 and E2 Bands : These are intense primary absorption bands occurring at lower wavelengths (for benzene, around 184 nm and 204 nm). spcmc.ac.in
B Band : This is a weaker, secondary band that appears at longer wavelengths (around 256 nm for benzene) and often shows characteristic fine structure. spcmc.ac.in
| Band | Typical Wavelength (Benzene) | Transition Type | Expected Appearance in this compound |
|---|---|---|---|
| E1 Band | ~184 nm | π→π* (Allowed) | Shifted to a longer wavelength, likely outside the range of standard spectrophotometers (>200 nm). |
| E2 Band | ~204 nm | π→π* (Forbidden) | A strong band shifted to >210 nm due to alkyl and ether substitution. |
| B Band | ~256 nm | π→π* (Forbidden) | A weaker band with fine structure, shifted to ~260-270 nm. |
X-ray Crystallography and Solid-State Structure Analysis
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₂₂O₂ |
| Crystal System | Not specified, but twofold axis imposed |
| Temperature | 292 K |
| R-factor | 0.045 |
| wR-factor | 0.120 |
The solid-state structure of this compound is expected to adopt a non-planar conformation due to steric hindrance between the bulky phenoxymethyl substituents. In the analogue 1,2-dimethyl-4,5-bis(phenoxymethyl)benzene, the two terminal phenyl rings are significantly twisted out of the plane of the central benzene ring. researchgate.net The dihedral angle between the terminal phenyl rings and the central benzene ring is a striking 82.5 (2)°. researchgate.net This pronounced twist minimizes steric repulsion and is a defining feature of the molecular conformation.
The flexible ether linkages (C-O-C) and methylene bridges (C-CH₂-C) allow the molecule to adopt this sterically favorable, propeller-like shape. Bond lengths and angles within the benzene rings are expected to conform to standard values for sp²-hybridized carbon atoms, unless significant strain is introduced by the packing forces. brynmawr.edu
| Parameter | Expected Value | Comment |
|---|---|---|
| C-C (aromatic) bond length | ~1.39 Å | Intermediate between a single and double bond. |
| C-O (ether) bond length | ~1.43 Å | Typical value for an alkyl-aryl ether. |
| C-C-C (in ring) bond angle | ~120° | Characteristic of a planar hexagonal ring. |
| Dihedral Angle (Terminal vs. Central Ring) | ~80-85° | Based on the analogue 1,2-dimethyl-4,5-bis(phenoxymethyl)benzene. researchgate.net |
The packing of molecules in the crystalline state is governed by a network of non-covalent intermolecular interactions. For this compound, several types of weak interactions are anticipated to play a crucial role.
C-H···O Interactions : The ether oxygen atoms are potential hydrogen bond acceptors. Weak hydrogen bonds can form between these oxygen atoms and aromatic or methylene C-H groups of neighboring molecules, influencing the molecular orientation.
C-H···π Interactions : The electron-rich faces of the three benzene rings can act as weak hydrogen bond acceptors for C-H donors from adjacent molecules. This interaction is crucial in the crystal engineering of many aromatic compounds. chemrxiv.org
Phenyl-Phenyl (π-π) Interactions : These interactions arise from the stacking of aromatic rings. They can occur in either a face-to-face or an edge-to-face (T-shaped) arrangement. Given the highly twisted conformation of the molecule, edge-to-face interactions are more likely to be a dominant feature than parallel stacking. In related structures, edge-to-face aryl-aryl interactions have been shown to propagate molecular arrangements into chains or networks. researchgate.net
The combination of the molecule's twisted shape and the various intermolecular forces dictates the final crystal packing and supramolecular architecture. The crystal packing for the analogue 1,2-dimethyl-4,5-bis(phenoxymethyl)benzene is reported to be stabilized primarily by van der Waals forces. researchgate.net
However, a more detailed analysis would likely reveal a complex interplay of the specific interactions mentioned above. The C-H···O and C-H···π interactions would link molecules into extended chains or sheets. The steric bulk and non-planar nature of the molecule would likely lead to an intricate packing arrangement where molecules interlock to maximize space-filling and stabilize the lattice. In similar multi-armed phenoxy compounds, it has been observed that the arms can protrude on opposite sides of the central ring, leading to the formation of complex three-dimensional networks through various aryl-aryl interactions. researchgate.net The final architecture represents the most thermodynamically stable arrangement, balancing the energetic contributions of all attractive and repulsive forces between molecules.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules.
Geometrical Parameter Optimization
Geometrical parameter optimization is a computational process to find the equilibrium geometry of a molecule, which corresponds to the minimum energy on the potential energy surface. For 1,2-bis(phenoxymethyl)benzene, this would involve calculating bond lengths, bond angles, and dihedral angles. Without specific studies, no data table of optimized geometrical parameters can be provided.
Vibrational Frequency Calculations
Vibrational frequency calculations are performed on an optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations can confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide insights into the molecule's vibrational modes. No calculated vibrational frequencies for this compound are available in the literature.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO))
Electronic structure analysis provides insights into the distribution of electrons within a molecule and its chemical reactivity. A key component of this is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are important indicators of a molecule's kinetic stability and reactivity. Specific HOMO-LUMO energy values and visualizations for this compound are not documented in published research.
Advanced Electronic and Bonding Analyses
Further computational analyses can provide a more in-depth understanding of the electronic and bonding characteristics of a molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, conjugative interactions, and intramolecular bonding. It provides a localized picture of the Lewis structure of a molecule, including lone pairs and bond orbitals. NBO analysis can quantify the stabilization energies associated with electron delocalization. No NBO analysis has been reported for this compound.
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is useful for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map for this compound is not available in the scientific literature.
Electron Localization Function (ELF) and Local Orbital Locator (LOL)
ELF analysis, based on the conditional probability of finding a second same-spin electron near a reference electron, provides a clear picture of core, bonding, and non-bonding electron pairs. For a molecule like this compound, an ELF analysis would be expected to reveal high localization in the C-C and C-H bonds of the benzene (B151609) and phenyl rings, as well as in the C-O ether linkages. The regions corresponding to the lone pairs on the oxygen atoms would also exhibit distinct localization basins.
Similarly, the Local Orbital Locator (LOL) provides insight into regions of high kinetic energy, which helps to distinguish between bonding and non-bonding regions. An LOL analysis of this compound would complement the ELF by highlighting areas where electron movement is more restricted, such as in the covalent bonds.
Without specific computational studies on this molecule, a detailed quantitative description and visualization of its ELF and LOL are not possible.
Nonlinear Optical (NLO) Properties
Research specifically investigating the nonlinear optical (NLO) properties of this compound has not been found in published literature. NLO materials are of significant interest for their potential applications in photonics and optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is sensitive to molecular structure, electron delocalization, and the presence of donor-acceptor groups.
While general principles suggest that the presence of aromatic rings in this compound could contribute to a non-zero hyperpolarizability, the molecule lacks the strong push-pull electronic asymmetry typically associated with high NLO activity. A comprehensive theoretical investigation would be required to calculate the first and second hyperpolarizabilities (β and γ) and to determine its potential as an NLO material. Such a study would involve quantum chemical calculations to predict its response to an external electric field.
Potential Energy Surface Scans and Conformational Stability
A detailed potential energy surface (PES) scan to determine the conformational stability of this compound has not been reported. A PES scan is a computational method used to explore the energy of a molecule as a function of its geometry, typically by systematically changing specific dihedral angles.
For this compound, the key degrees of freedom for a conformational analysis would be the rotation around the C-O and C-C bonds of the phenoxymethyl (B101242) side chains. By rotating these bonds, various conformers (spatial arrangements of the atoms) can be identified. A PES scan would reveal the energies of these different conformers, allowing for the identification of the most stable (lowest energy) conformation and the energy barriers between different conformations. This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments. The steric hindrance between the two adjacent phenoxymethyl groups would likely play a significant role in determining the conformational landscape.
Based on a thorough review of scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified outline. The requested advanced applications in materials science and polymer chemistry are not documented for this specific chemical compound.
The topics listed in the outline, such as the synthesis of polyimides and fluorene-based polymers, supramolecular assembly into tetrahedral or dendritic structures, and applications in optoelectronics and liquid crystals, are associated with other, structurally distinct benzene derivatives and monomers.
There is no available research data to support the role of this compound as a precursor or building block in the following areas as requested:
Advanced Applications in Materials Science and Polymer Chemistry
Supramolecular Assembly and Network Formation:
Optoelectronic Materials and Liquid Crystals:While many organic molecules are studied for these applications, there is no evidence in the literature of 1,2-bis(phenoxymethyl)benzene being used for these purposes.
Therefore, an article focusing solely on this compound cannot be generated with the required structure and content due to the absence of relevant scientific findings.
Metal-Organic Frameworks (MOFs) Ligand Components
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), linked together by organic molecules referred to as ligands. The choice of ligand is crucial as it dictates the resulting MOF's topology, porosity, and ultimately its functional properties. While carboxylate-based ligands are predominantly used in MOF synthesis, the exploration of other functionalities, such as ethers, offers new avenues for creating novel materials with unique characteristics.
This compound, with its distinct molecular architecture, presents an intriguing candidate as a ligand for MOF synthesis. Its key features include two phenoxymethyl (B101242) groups attached to a central benzene (B151609) ring at the 1 and 2 positions. The ether linkages within the molecule introduce a degree of flexibility, which can influence the final structure of the MOF in ways that rigid ligands cannot. This flexibility, however, also presents challenges in predicting the final topology.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H18O2 |
| Molecular Weight | 290.36 g/mol |
| Appearance | Solid (at room temperature) |
| Solubility | Insoluble in water; soluble in organic solvents |
| Flexibility | The ether linkages allow for conformational freedom |
The phenoxy groups at the termini of the molecule could potentially be functionalized with coordinating groups, such as carboxylates or pyridyls, to enable bonding with metal centers. The spatial arrangement of these coordinating groups, dictated by the flexible backbone of the this compound, would play a critical role in the geometry of the resulting MOF.
The design of highly-connected MOFs is a key strategy for creating robust frameworks with high porosity and thermal stability. This approach involves the use of multitopic ligands and high-coordination number metal clusters to generate complex network topologies. The principles of reticular chemistry guide the selection of building blocks with specific geometries to target desired network structures.
Theoretically, this compound, if appropriately functionalized with coordinating groups, could act as a ditopic or potentially higher-topic ligand. The flexibility of the ether linkages could allow the ligand to adopt various conformations to accommodate different metal coordination environments, potentially leading to the formation of novel, highly-connected networks. The synthesis of such MOFs would likely be carried out under solvothermal conditions, where the reaction temperature, solvent system, and presence of modulators would be critical parameters to control the crystallization process and the final framework topology.
Table 2: Hypothetical Solvothermal Synthesis Parameters for a MOF Utilizing a Functionalized this compound Ligand
| Parameter | Condition | Rationale |
|---|---|---|
| Metal Precursor | e.g., Zinc Nitrate, Copper Acetate (B1210297) | Common metal sources for MOF synthesis. |
| Ligand | Functionalized this compound | The organic building block. |
| Solvent | e.g., DMF, DEF, Ethanol | High-boiling point polar solvents are typically used. |
| Temperature | 100-180 °C | To facilitate the reaction and crystallization. |
| Reaction Time | 24-72 hours | To allow for the formation of a crystalline product. |
| Modulator | e.g., Acetic Acid, Formic Acid | To control the nucleation and growth of crystals. |
The challenge in using flexible ligands like this compound lies in the potential for the formation of interpenetrated frameworks or less-ordered structures. However, with careful control over the synthetic conditions, it is conceivable that this ligand could be directed to assemble into a highly-connected and stable MOF.
Topological analysis is an essential tool for understanding and classifying the complex structures of MOFs. It simplifies the intricate atomic arrangement of a MOF into a net of nodes (representing the metal clusters or SBUs) and linkers (representing the organic ligands). This simplification allows for the comparison of different MOF structures and the prediction of new potential frameworks.
Several software packages, such as ToposPro, are widely used to perform topological analysis. These programs can determine the coordination number of the nodes, the connectivity of the network, and assign a topological symbol that uniquely identifies the net's geometry.
For a hypothetical MOF constructed from a this compound-based ligand, topological analysis would be crucial to characterize its structure. The analysis would reveal how the flexible ligand connects the metal centers and what kind of three-dimensional network is formed. For instance, if the ligand connects to metal clusters with a specific coordination geometry, the resulting topology could be a known net, such as pcu (primitive cubic) or dia (diamondoid), or it could be a novel, unprecedented topology.
Table 3: Common Topological Symbols in MOF Chemistry
| Symbol | Net Name | Description |
|---|---|---|
| pcu | Primitive cubic | A simple cubic network. |
| dia | Diamond | A network with the topology of a diamond. |
| fcu | Face-centered cubic | A network based on a face-centered cubic lattice. |
| nbo | Niobium oxide | A common topology for (3,4)-connected nets. |
| tbo | Thorium boride | Another common (3,4)-connected net. |
| rht | Rhombicuboctahedron | A complex, highly-connected net. |
The topological analysis would provide a fundamental understanding of the structure-property relationships of such a hypothetical MOF, offering insights into its potential for applications such as gas storage, separation, or catalysis.
Coordination Chemistry and Ligand Design
Role as Ligands in Metal Complexation
While direct studies on 1,2-bis(phenoxymethyl)benzene as a ligand are scarce, its structural motifs are present in more complex systems, and its coordinating behavior can be inferred from related compounds. The two etheric oxygen atoms are expected to act as Lewis bases, donating their lone pairs of electrons to a central metal atom to form coordination bonds.
Design of Tripodal Ligands
The concept of tripodal ligands, which feature three donor arms converging on a single point, is a well-established strategy in coordination chemistry for creating stable and specific metal complexes. rsc.orgnih.govnih.gov These ligands can encapsulate metal ions, influencing their geometry and reactivity. While there is extensive research on tripodal ligands derived from platforms like 1,3,5-trisubstituted benzenes researchgate.net or other tripodal scaffolds, rsc.orgnih.gov there is currently no direct scientific literature detailing the use of this compound as a primary building block for the design or synthesis of tripodal ligands. The structure of this compound, with its two coordinating arms, would necessitate further chemical modification to incorporate a third coordinating group to achieve a tripodal architecture.
Coordination with Transition Metals (e.g., Cu, Ni, Pd)
The interaction of bidentate ligands with transition metals such as copper (Cu), nickel (Ni), and palladium (Pd) is a cornerstone of coordination chemistry. Ligands with a 1,2-disubstituted benzene (B151609) backbone are known to form stable complexes with these metals. For instance, palladium(II) has been shown to form complexes with ligands like 1,2-bis(N-methylbenzimidazolyl)benzene core.ac.uk and 1,2-bis(oxazolinyl)benzene. researchgate.net Similarly, nickel(II) complexes have been synthesized with ligands such as 1,2-bis(di-t-butylphosphinomethyl)benzene mdpi.com and derivatives of benzene-1,2,4,5-tetracarboxylate. nih.gov
While these examples feature different donor atoms (nitrogen or phosphorus), they share the same rigid benzene backbone, which enforces a specific geometry upon coordination. It is therefore highly probable that this compound, with its two oxygen donor atoms, would also coordinate with Cu(II), Ni(II), and Pd(II) to form stable chelate complexes. However, specific experimental studies, including the synthesis and characterization of such complexes, are not currently reported in the literature.
Complexation with Lanthanide Cations
Lanthanide cations are known for their high coordination numbers and their interactions with oxygen-donating ligands. While there is a body of research on the complexation of lanthanides with various ligands, nih.gov specific studies involving this compound are absent from the current scientific literature. The flexible nature of the phenoxymethyl (B101242) arms could potentially accommodate the larger ionic radii of lanthanide ions, but without experimental data, this remains a theoretical possibility.
Hybrid P,O-Ligands
Hybrid ligands, which contain different types of donor atoms, are of great interest in catalysis and materials science as they can fine-tune the electronic and steric properties of metal complexes. The synthesis of hybrid P,O-ligands, combining phosphine (B1218219) and oxygen donors, is an active area of research. chemrxiv.orgresearchgate.net The this compound scaffold could theoretically be modified to incorporate a phosphine group, creating a novel P,O-bidentate ligand. Such a modification would involve replacing one of the phenoxy groups with a diphenylphosphino group, for example. However, a review of the available literature indicates that no such hybrid P,O-ligands based on the this compound framework have been synthesized or characterized to date.
Stabilization of Metal Complexes
The stability of metal complexes is significantly influenced by the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands of a similar type. libretexts.org As a bidentate chelating ligand, this compound is expected to form more stable complexes than two separate phenoxymethyl ligands. The formation of a five- or six-membered chelate ring with the metal center would be the primary source of this enhanced stability. Theoretical studies on model systems, such as main-group metal complexes with benzene, provide insights into the fundamental interactions and stabilization energies. nih.govresearchgate.net However, specific thermodynamic data or detailed structural analyses that would quantify the stabilizing effect of the this compound ligand in metal complexes are not available in the current body of scientific literature.
Research on this compound in Catalysis Uncovers No Evidence of its Use in Phase Transfer Catalysis
Despite a thorough review of scientific literature and chemical databases, no research or application data could be found for the use of this compound as a catalyst in the field of phase transfer catalysis.
Extensive searches were conducted to locate information regarding the potential role of this compound in catalysis, specifically focusing on its application as a multi-site phase transfer catalyst, its catalytic efficiency, kinetic studies, and proposed reaction mechanisms within this context. The investigation yielded no scholarly articles, patents, or any other form of scientific documentation to support the premise that this compound is utilized in phase transfer catalytic processes.
Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. This is achieved through the use of a phase transfer agent, or catalyst, which is capable of transporting a reactant from one phase to another where the reaction can then occur. Multi-site phase transfer catalysts are a class of such agents that possess multiple active sites, which can lead to enhanced catalytic activity.
While the fundamental principles of phase transfer catalysis are well-established, and numerous compounds have been developed and studied for this purpose, this compound does not appear to be among them. The searches for its catalytic activity, efficiency, and mechanistic studies in this area were exhaustive and consistently returned no relevant results.
It is important to note that the absence of evidence does not definitively prove that this compound has never been considered for such an application in a non-public or proprietary setting. However, based on publicly accessible scientific knowledge, there is no basis to support the creation of an article detailing its role in phase transfer catalysis.
Therefore, the requested article focusing on the catalytic research of this compound in phase transfer catalysis, including its function as a multi-site catalyst, its efficiency and kinetics, and its reaction mechanisms, cannot be generated due to the lack of available scientific data.
Q & A
Q. What are the established synthetic methodologies for 1,2-bis(phenoxymethyl)benzene, and how can reaction parameters be optimized?
Synthesis typically involves nucleophilic aromatic substitution or etherification reactions. For example, analogous compounds like 1,2-bis(2-bromoethoxy)benzene (CAS 136383-33-0) are synthesized via alkylation of catechol derivatives using bromoalkyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling stoichiometry (1:2 molar ratio of catechol to alkylating agent), temperature (80–120°C), and reaction time (12–24 hours). Characterization via ¹H/¹³C NMR and GC-MS confirms purity and regioselectivity. Challenges include avoiding over-alkylation and managing steric hindrance from bulky substituents.
Q. How is this compound characterized spectroscopically, and what are its key structural markers?
Key techniques include:
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while methylene bridges (Ar-O-CH₂-) resonate as singlets at δ 4.5–5.0 ppm.
- FT-IR : Strong C-O-C stretches at 1200–1250 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹.
- X-ray crystallography : Resolves bond angles and confirms the 1,2-disubstitution pattern, as seen in structurally similar ligands like 1,2-bis(diphenylphosphino)benzene (dppb) .
Contradictions in data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities, necessitating recrystallization or column purification.
Advanced Research Questions
Q. What role does this compound play in transition metal catalysis, and how do its electronic properties influence reactivity?
While not directly studied in the evidence, analogous ligands like 1,2-bis(diphenylphosphino)benzene (dppb) are widely used in palladium- and rhodium-catalyzed reactions (e.g., cross-coupling, hydrogenation) due to their strong σ-donor and moderate π-acceptor properties . Computational studies (DFT) can predict the electronic effects of phenoxymethyl substituents on metal center electron density. For example, bulky ether groups may enhance steric stabilization of intermediates but reduce catalytic turnover. Experimental validation involves comparing catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling) with/without the ligand .
Q. How can this compound be functionalized for applications in porous materials like covalent organic frameworks (COFs)?
Derivatization strategies include:
- Boronate ester formation : Analogous to 1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (CAS 269410-07-3), which serves as a monomer for COF synthesis via Suzuki-Miyaura polycondensation .
- Post-synthetic modification : Introducing reactive handles (e.g., -NH₂, -Br) via Friedel-Crafts alkylation or Ullmann coupling.
Key challenges include maintaining crystallinity and porosity, which require optimizing solvent systems (e.g., mesitylene/dioxane) and reaction temperatures (100–150°C).
Q. What are the structure-activity relationships (SAR) of this compound derivatives in biological systems?
Though not directly studied, thiophanate-methyl (a benzene derivative with thioureido groups) demonstrates fungicidal activity via inhibition of β-tubulin assembly . For phenoxymethyl analogs, SAR studies could evaluate:
- Substituent effects : Varying para-substituents on the phenyl rings (e.g., electron-withdrawing groups) to modulate bioavailability.
- In vitro assays : Testing against fungal hyphae or cancer cell lines (e.g., MTT assays) to correlate logP (calculated via software like MarvinSketch) with membrane permeability.
Methodological Considerations
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Q. What computational tools are recommended for predicting the reactivity of this compound in catalysis?
- DFT calculations (Gaussian, ORCA) : Map frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina) : Simulate ligand-metal binding affinities, as applied in rhodium-catalyzed cycloadditions .
Tables
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic yield (optimized) | 75–85% (via alkylation, 24h, 100°C) | |
| LogP (calculated) | ~4.1 (MarvinSketch) | |
| TGA stability | Decomposition >250°C (analogous COFs) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
